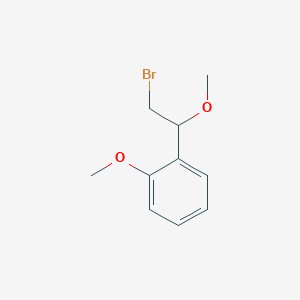
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic ether, which means it contains a bromine atom attached to an aromatic ring along with ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene typically involves the bromination of 1-(2-methoxyethyl)-2-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Oxidation: Conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-methoxyethyl)-2-methoxybenzene derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include 1-(2-methoxyethyl)-2-methoxybenzaldehyde or 1-(2-methoxyethyl)-2-methoxybenzoic acid.
Reduction: The major product is 1-(2-methoxyethyl)-2-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Bromo-1-methoxyethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxy group.
2-Bromo-1-phenylethyl methyl ether: Similar structure but with a phenyl group instead of a methoxy group.
Uniqueness
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene is unique due to the presence of both bromine and methoxy groups on the aromatic ring
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
AXHZWZDIGRRWKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















